(4-Chloronaphthalen-1-yl)hydrazine

Description

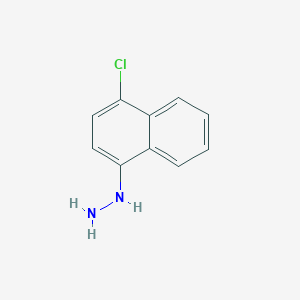

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloronaphthalen-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAUXZSEZGDIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Context Within Naphthalene and Hydrazine Chemistry

The importance of (4-Chloronaphthalen-1-yl)hydrazine stems from the distinct properties of its constituent parts: the naphthalene (B1677914) ring system and the hydrazine (B178648) functional group. Naphthalene, a bicyclic aromatic hydrocarbon, provides a rigid and extended scaffold, influencing the steric and electronic properties of its derivatives. The presence of a chlorine atom on the naphthalene ring further modifies its reactivity, introducing an inductive electron-withdrawing effect and providing a potential site for further functionalization through nucleophilic substitution or cross-coupling reactions. Chlorine-containing compounds are a significant class in medicinal chemistry, with many approved drugs featuring this halogen. nih.gov

Hydrazine and its derivatives are well-established reagents in organic chemistry, known for their nucleophilicity and their role in forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org They are key components in the synthesis of a wide array of nitrogen-containing heterocycles. The combination of the 4-chloro-1-naphthalenyl group with the hydrazine moiety in a single molecule creates a versatile synthon, primed for cyclization reactions to generate fused heterocyclic systems.

Overview of Its Role As a Key Intermediate in Organic Synthesis

The primary role of (4-Chloronaphthalen-1-yl)hydrazine in organic synthesis is as a precursor for the construction of indole-containing scaffolds, particularly through the Fischer indole (B1671886) synthesis. wikipedia.orgjk-sci.commdpi.com This classic reaction involves the condensation of a hydrazine (B178648) with a ketone or aldehyde under acidic conditions to form a hydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization to yield the indole ring system.

The use of this compound in this reaction leads to the formation of benzo[g]indoles, a class of tetracyclic heterocycles. The chlorine substituent on the naphthalene (B1677914) ring is carried through the synthesis, providing a handle for further molecular elaboration. This strategy has been employed in the synthesis of compounds with potential biological activity. For instance, indolo[2,1-c] wikipedia.orglab-chemicals.combenzodiazepines, which can be synthesized from related indole precursors, have shown promise as antiallergic agents. nih.gov

The general scheme for the Fischer indole synthesis using this compound is as follows:

Reaction with a ketone or aldehyde to form the corresponding (4-chloronaphthalen-1-yl)hydrazone.

Acid-catalyzed rearrangement and cyclization of the hydrazone.

Elimination of ammonia (B1221849) to afford the final benzo[g]indole product.

Historical Perspective on Early Explorations and Derivatization Studies

Strategies for Direct Synthesis of this compound

The direct synthesis of this compound can be achieved through modern catalytic systems and derivatization of suitable precursors. These methods offer efficient routes to the target molecule.

Palladium-Catalyzed C-N Coupling of Aryl Halides with Hydrazine

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl hydrazines from aryl halides. researchgate.net This method is applicable to the synthesis of this compound, likely from 1,4-dichloronaphthalene (B155283). The reaction generally involves the coupling of an aryl halide with hydrazine or a protected hydrazine equivalent in the presence of a palladium catalyst and a suitable ligand.

Recent advancements have led to highly efficient protocols using low catalyst loadings. For instance, the coupling of (hetero)aryl chlorides and bromides with hydrazine can be achieved with as little as 100 ppm of a palladium catalyst and potassium hydroxide (B78521) as the base. nih.gov Mechanistic studies have identified two key catalyst resting states: an arylpalladium(II) hydroxide and an arylpalladium(II) chloride, which are part of interconnected catalytic cycles. nih.gov The rate-determining step is often the deprotonation of the hydrazine bound to the arylpalladium(II) chloride complex. nih.gov

Table 1: Key Features of Palladium-Catalyzed Hydrazine Coupling

| Feature | Description |

| Catalyst | Palladium complexes, often with specialized phosphine (B1218219) ligands. |

| Substrates | Aryl chlorides and bromides. |

| Reagent | Hydrazine or hydrazine hydrate. |

| Base | Strong bases such as KOH or sodium tert-butoxide. |

| Advantages | High efficiency, low catalyst loadings, and good functional group tolerance. |

Derivatization from 1-(4-Chloronaphthalen-1-yl)ethanone

Another synthetic route involves the derivatization of the ketone precursor, 1-(4-Chloronaphthalen-1-yl)ethanone. The most direct derivatization is the formation of the corresponding hydrazone. Hydrazones are synthesized by the reaction of a ketone or aldehyde with hydrazine or its derivatives. google.com This reaction is a fundamental process in organic chemistry and serves as an intermediate step in reactions like the Wolff-Kishner reduction. acs.org

The synthesis of hydrazones from ketones with a naphthyl group has been documented. pku.edu.cn The general procedure involves reacting the ketone with hydrazine, often in the form of hydrazine hydrate or a salt like hydrazine hydrochloride, in a suitable solvent such as ethanol (B145695). orgsyn.org

It is important to note that the direct conversion of a ketone to a hydrazine via this route is not a standard transformation. The Wolff-Kishner reduction, which begins with hydrazone formation, ultimately leads to the reduction of the carbonyl group to a methylene (B1212753) group, not the formation of a stable hydrazine attached to the same carbon. nih.govorganic-chemistry.org Therefore, this section focuses on the formation of the hydrazone as a key derivative.

Precursor Synthesis and Functionalization Pathways

The efficient synthesis of this compound is highly dependent on the availability of its precursors. Advanced methodologies are employed to synthesize these precursors with high yield and selectivity.

Friedel-Crafts Acylation in the Synthesis of 1-(4-Chloronaphthalen-1-yl)ethanone

The key precursor, 1-(4-Chloronaphthalen-1-yl)ethanone, can be synthesized via the Friedel-Crafts acylation of 1-chloronaphthalene (B1664548). wikipedia.orgwikipedia.org This electrophilic aromatic substitution reaction involves reacting 1-chloronaphthalene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The regioselectivity of this reaction is a critical factor. The acetylation of 1-chloronaphthalene can potentially yield several isomers. Research has shown that the solvent plays a significant role in determining the product distribution. In solvents like chloroalkanes and carbon disulfide, the reaction gives excellent yields of ketones, with the desired 4-isomer (4-acetyl-1-chloronaphthalene) being the predominant product, ranging from 75-84%. In contrast, using nitro-solvents like nitromethane (B149229) can lead to a substantial amount of the 2-acetyl-1-chloronaphthalene isomer.

Table 2: Solvent Effects on the Isomer Distribution in the Friedel-Crafts Acylation of 1-Chloronaphthalene

| Solvent | Predominant Isomer | Approximate Yield of 4-Isomer |

| Chloroalkanes | 4-acetyl-1-chloronaphthalene | 75-84% |

| Carbon Disulfide | 4-acetyl-1-chloronaphthalene | 75-84% |

| Nitromethane | 2-acetyl-1-chloronaphthalene | Lower |

| Nitrobenzene | Mixture of β-naphthyl isomers | Variable |

Aldol (B89426) Condensation Reactions for Chalcone (B49325) Intermediates

The precursor ketone, 1-(4-Chloronaphthalen-1-yl)ethanone, can be further functionalized to create chalcone intermediates through aldol condensation reactions. Chalcones are α,β-unsaturated ketones that serve as versatile building blocks in the synthesis of various heterocyclic compounds.

The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation, which is a type of aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. In this context, 1-(4-Chloronaphthalen-1-yl)ethanone would be reacted with a suitable aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction can be carried out in a solvent like ethanol or, in some green chemistry approaches, under solvent-free conditions.

The general mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone.

Regioselective Synthesis Strategies

As discussed in the context of Friedel-Crafts acylation, achieving high regioselectivity is paramount for the efficient synthesis of 1-(4-Chloronaphthalen-1-yl)ethanone. The directing effect of the chlorine atom in 1-chloronaphthalene and the choice of reaction conditions are the primary factors influencing the position of acylation.

The chloro group is an ortho-, para-director. In the case of 1-chloronaphthalene, the 4-position (para to the chlorine) is sterically more accessible than the 2-position (ortho to the chlorine). This steric factor, combined with the electronic effects, generally favors the formation of the 4-acetyl isomer. To maximize the yield of the desired 1-(4-Chloronaphthalen-1-yl)ethanone, the Friedel-Crafts acylation should be conducted under conditions that favor kinetic control and minimize isomerization or the formation of thermodynamically more stable, but undesired, isomers. The use of non-polar solvents like carbon disulfide or dichloroethane at controlled temperatures is a key strategy for achieving high regioselectivity in this synthesis.

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, the principles of green chemistry have guided the evolution of synthetic organic chemistry, emphasizing the use of safer solvents, waste reduction, and energy efficiency. The synthesis of hydrazines and their derivatives has been a fertile ground for the application of these principles, with a significant push towards replacing volatile organic solvents with more sustainable alternatives like water.

Hydrazones, which are derivatives of hydrazines, are a class of compounds with a wide array of biological activities, including antioxidant and anticancer properties. bohrium.comresearchgate.net The synthesis of hydrazones is often achieved through the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). Traditionally, these reactions have been carried out in organic solvents. However, the use of water as a reaction medium offers numerous advantages, including low cost, non-flammability, and reduced environmental impact. bohrium.com

The synthesis of hydrazone derivatives of this compound can be effectively carried out in an aqueous medium. This approach aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents. A general scheme for this water-mediated synthesis would involve the reaction of this compound with a suitable aldehyde or ketone in water, often with gentle heating or under microwave irradiation to facilitate the reaction. bohrium.comresearchgate.net

General Reaction Scheme:

This compound + R-CHO/R-CO-R' --(H₂O, Δ)--> (4-Chloronaphthalen-1-yl)hydrazone derivative

Research Findings: Studies on the synthesis of various aromatic hydrazones have demonstrated that water can be an excellent solvent for these condensation reactions. bohrium.com For instance, the synthesis of hydrazone derivatives of 1-naphthaldehyde (B104281) with hydrazine hydrate has been successfully achieved using microwave irradiation, a technique known for its ability to accelerate reactions and improve yields. bohrium.comresearchgate.net While a specific study on the water-mediated synthesis of (4-Chloronaphthalen-1-yl)hydrazone was not identified in the immediate literature, the principles established for other naphthalenyl and aromatic hydrazones are directly applicable. The precursor, 1-chloro-4-nitronaphthalene, is a known compound. nih.gov

The synthesis of aryl hydrazines from the corresponding nitro compounds using reagents like hydrazine hydrate in the presence of a catalyst is a well-established method. niscpr.res.inacs.org Furthermore, the synthesis of 1-naphthylhydrazine from 1-naphthol and an aqueous solution of hydrazine hydrate has been patented, highlighting the feasibility of using water in the synthesis of naphthalenyl hydrazines. google.com These precedents strongly suggest that a water-based synthesis of this compound from a suitable precursor, such as 1-chloro-4-aminonaphthalene (via diazotization and reduction) or by nucleophilic substitution of a more activated naphthalenic substrate, is a viable and green synthetic strategy.

The table below summarizes the key aspects of water-mediated synthesis for hydrazone derivatives, drawing parallels from related and established green synthetic protocols.

| Feature | Description | Reference |

| Solvent | Water | bohrium.com |

| Reactants | This compound, Aldehydes/Ketones | |

| Reaction Type | Condensation | bohrium.com |

| Green Chemistry Aspect | Elimination of volatile organic solvents, potential for reduced reaction times with microwave assistance. | bohrium.comresearchgate.net |

| Precursor Synthesis | The synthesis of the parent hydrazine from precursors like 1-naphthol in aqueous hydrazine hydrate solution has been demonstrated. | google.com |

The adoption of water-mediated synthetic methods for producing this compound and its derivatives represents a significant step forward in the sustainable manufacturing of valuable chemical intermediates.

Cyclization Reactions and Heterocyclic Compound Formation

This compound serves as a key building block for the synthesis of diverse heterocyclic structures through various cyclization pathways. These reactions typically involve the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, leading to stable aromatic and partially saturated ring systems.

Synthesis of Pyrazoline Derivatives from Chalcones and Hydrazine Reagents

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are commonly synthesized through the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. jk-sci.comiscience.in This reaction provides a versatile route to a wide array of substituted pyrazolines. The general synthesis involves a two-step process: the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) to form a chalcone, followed by the cyclization of the chalcone with a hydrazine. dergipark.org.tr

The reaction between a chalcone and a substituted hydrazine, such as this compound, proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl system, followed by an intramolecular cyclization and dehydration to yield the final pyrazoline ring. dergipark.org.tr The reaction is often carried out in the presence of an acid catalyst, such as acetic acid or formic acid. iscience.indergipark.org.trrevistabionatura.org

The use of this compound in this synthesis leads to the formation of N-1-substituted pyrazolines bearing a 4-chloronaphthalen-1-yl moiety. The naphthalene ring, being a large, aromatic system, can significantly influence the physical and chemical properties of the resulting pyrazoline derivative, including its steric hindrance and electronic characteristics.

General Reaction Scheme:

The nature of the substituents on both the chalcone and the hydrazine reagent can have a profound impact on the formation and properties of the resulting pyrazoline.

Substituents on the Chalcone: The electronic nature of the substituents on the aromatic rings of the chalcone can affect the rate of the initial Michael addition. Electron-withdrawing groups on the β-aryl ring can enhance the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the hydrazine. Conversely, electron-donating groups may slow down this step. The substituents also play a crucial role in determining the biological activity of the final pyrazoline derivatives. For instance, the presence of hydroxyl, methoxy (B1213986), or halogen groups on the aryl rings of the pyrazoline structure has been shown to be important for their antimicrobial and anti-inflammatory activities. revistabionatura.org

The (4-Chloronaphthalen-1-yl) Substituent: The 4-chloronaphthalen-1-yl group attached to the N-1 position of the pyrazoline ring is expected to exert significant steric and electronic effects. The bulky naphthalene ring can influence the stereochemistry of the cyclization reaction and the conformation of the final molecule. Electronically, the naphthalene ring is an electron-rich aromatic system, while the chlorine atom is an electron-withdrawing group. This combination of effects can modulate the electron density of the pyrazoline ring and influence its reactivity and interaction with biological targets.

| Reactant | Substituent | Expected Impact on Pyrazoline Formation/Properties |

| Chalcone | Electron-withdrawing groups (e.g., -NO2, -CN) on the β-aryl ring | Increased rate of Michael addition |

| Chalcone | Electron-donating groups (e.g., -OH, -OCH3) on the aryl rings | May influence biological activity |

| Hydrazine | (4-Chloronaphthalen-1-yl) | Introduces significant steric bulk, potentially influencing stereochemistry. Modulates electronic properties of the pyrazoline ring. |

Formation of Triazole Derivatives

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Substituted hydrazines are key precursors for the synthesis of various triazole derivatives. Several synthetic routes can be envisioned for the formation of triazole derivatives from this compound.

One common method is the Einhorn-Brunner reaction , which involves the condensation of a monosubstituted hydrazine with diacylamines in the presence of a weak acid. scispace.comresearchgate.net In this case, this compound would react with a diacylamine to yield a 1,5-disubstituted-1,2,4-triazole.

Another approach involves the reaction of the hydrazine with compounds containing a carbon-nitrogen triple bond, such as cyanogen (B1215507) bromide or nitriles, often followed by cyclization. For example, substituted hydrazines can react with formamide (B127407) under microwave irradiation to produce 1,2,4-triazoles. organic-chemistry.org Additionally, the reaction of hydrazides with carbon disulfide followed by treatment with hydrazine hydrate is a known route to 4-amino-1,2,4-triazole-3-thiones, which can be further functionalized. nih.govrdd.edu.iq

| Reaction Name | Reactants | Product Type |

| Einhorn-Brunner Reaction | This compound + Diacylamine | 1,5-Disubstituted-1,2,4-triazole |

| From Formamide | This compound + Formamide | 1-(4-Chloronaphthalen-1-yl)-1H-1,2,4-triazole |

| From Acyl Hydrazides | (4-Chloronaphthalen-1-yl)acetyl hydrazide + CS2 + Hydrazine Hydrate | 4-Amino-5-((4-chloronaphthalen-1-yl)methyl)-4H-1,2,4-triazole-3-thione |

Indole Ring System Synthesis from Hydrazine Precursors

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction is directly applicable to this compound for the synthesis of benz[g]indole derivatives.

The mechanism of the Fischer indole synthesis involves several steps:

Formation of a hydrazone from the reaction of this compound with an aldehyde or ketone.

Tautomerization of the hydrazone to its enamine form.

A jk-sci.comjk-sci.com-sigmatropic rearrangement (Claisen-type rearrangement) of the protonated enamine.

Loss of an amine molecule and subsequent cyclization.

Rearomatization to form the stable indole ring system. jk-sci.comwikipedia.org

The choice of the carbonyl compound determines the substitution pattern at the 2- and 3-positions of the resulting indole ring. The use of an unsymmetrical ketone can lead to the formation of two regioisomeric indole products. mdpi.com The nature of the substituents on the arylhydrazine can also influence the course of the reaction. mdpi.com

Pyridazine (B1198779) Derivatives

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. One of the primary synthetic routes to the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a hydrazine derivative. liberty.eduorganic-chemistry.org

To synthesize a pyridazine derivative from this compound, one would react it with a suitable 1,4-dicarbonyl compound, such as a γ-diketone, a γ-keto acid, or a γ-keto ester. The reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes cyclization and dehydration to form the pyridazine ring. The (4-chloronaphthalen-1-yl) group would be attached to one of the nitrogen atoms of the pyridazine ring.

Alternatively, pyridazine derivatives can be synthesized by reacting a chlorinated pyridazine with a hydrazine. nih.govresearchgate.net However, this method starts with a pre-formed pyridazine ring rather than constructing it from an acyclic precursor with the target hydrazine.

Quinoxaline (B1680401) Derivatives from Naphthalene Precursors

Quinoxalines are a class of nitrogen-containing heterocyclic compounds synthesized most commonly through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.netscribd.com While this compound is not a direct precursor, it can be envisioned as a starting material for a multi-step synthesis of naphthoquinoxalines.

A plausible synthetic pathway would involve the transformation of the hydrazine group into a 1,2-diamine on the naphthalene ring. For instance, the hydrazine moiety could first be protected, followed by nitration at the ortho position (the 2-position). Subsequent reduction of both the nitro group and the protected hydrazine would yield the required 1,2-diaminonaphthalene (B43638) derivative. This intermediate could then undergo the classical condensation-cyclization reaction with an α-dicarbonyl compound, such as benzil (B1666583) or pyruvic acid, to form the corresponding substituted naphtho[1,2-b]quinoxaline. nih.govsapub.org The reaction is often catalyzed by acids or various modern catalysts to afford high yields. nih.govsapub.org

In some cases, arylhydrazines themselves have been used in the C-3 arylation of existing quinoxalin-2-one rings under electrochemical conditions, suggesting another potential derivatization pathway. researchgate.netacs.org Furthermore, some syntheses of quinoxalinone hydrazones proceed by first forming the quinoxaline ring and then introducing a hydrazine group via reaction with hydrazine hydrate. sapub.orgnih.govekb.eg

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

One of the most fundamental reactions of this compound is its condensation with carbonyl compounds. Hydrazines readily react with aldehydes and ketones to form hydrazones, a class of compounds characterized by the R₁R₂C=NNH₂ functional group. d-nb.info This reaction is a nucleophilic addition-elimination process where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. mdpi.com

The reaction is typically straightforward and can be catalyzed by a small amount of acid. d-nb.info this compound can be reacted with a wide variety of aromatic and aliphatic aldehydes and ketones to produce a library of corresponding hydrazone derivatives. These hydrazones are often stable, crystalline solids and serve as important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction.

| Carbonyl Reactant | Structure | Resulting Hydrazone Product Name | Product Structure |

|---|---|---|---|

| Benzaldehyde |  | 1-((4-Chloronaphthalen-1-yl)imino)-1-phenylmethanamine |  |

| Acetone |  | 2-((4-Chloronaphthalen-1-yl)imino)propan-2-amine |  |

| Cyclohexanone |  | 1-((4-Chloronaphthalen-1-yl)imino)cyclohexan-1-amine |  |

Note: The product structures are illustrative examples of the expected hydrazones from the reaction of this compound with the respective carbonyl compounds.

Metal-Catalyzed Transformations and Mechanistic Studies

The this compound molecule is a substrate for various metal-catalyzed reactions, targeting either the C-Cl bond or the hydrazine moiety for further functionalization.

The synthesis of aryl hydrazines, including this compound, is often achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, between an aryl halide and hydrazine. nih.govnih.gov The generally accepted catalytic cycle for these transformations involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 1,4-dichloronaphthalene) to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. numberanalytics.com

Coordination and Deprotonation : The hydrazine molecule then coordinates to this palladium complex.

Reductive Elimination : Finally, reductive elimination from the resulting arylpalladium(II) hydrazido complex yields the aryl hydrazine product and regenerates the Pd(0) catalyst. nih.govnih.gov

Mechanistic studies on the coupling of hydrazine with aryl chlorides have revealed that the rate-limiting step is often the deprotonation of the hydrazine ligand bound to the arylpalladium(II) chloride complex. nih.govnih.gov The choice of ligand on the palladium catalyst is crucial and can influence which step is rate-limiting; for instance, with some ligands like BrettPhos, oxidative addition is the slowest step, whereas with others like RuPhos, reductive elimination can be rate-limiting. nih.gov Once formed, the this compound can itself participate in further Pd-catalyzed reactions, for example, by coupling with aryl nonaflates and sulfur dioxide to form N-aminosulfonamides. rsc.org

The hydrazine functional group is a valuable precursor for the synthesis of azo compounds (containing an -N=N- double bond). One primary method is the direct oxidation of the hydrazine. Various metal-free oxidative systems, such as those using trichloroisocyanuric acid (TCCA) or an NOx catalytic system, can efficiently convert arylhydrazines to their corresponding azo derivatives. rsc.orgresearchgate.netorganic-chemistry.org This process involves an oxidative dehydrogenation of the N-N single bond to an N=N double bond.

A more complex strategy is the "hydrazine-halogen exchange," where the hydrazine moiety effectively displaces a halogen on another molecule to form an unsymmetrical azo compound. organic-chemistry.orgacs.orgnih.gov This one-pot process can be mediated by reagents like phthalic anhydride and catalyzed by copper. organic-chemistry.orgnih.gov The mechanism involves a sequence of diacylation of hydrazine, N,N'-diarylation with an aryl halide, and a final deacylation/oxidation step to reveal the azo linkage. organic-chemistry.orgnih.gov Applying this strategy, this compound could react with a different aryl halide to generate a novel, unsymmetrical diaryl azo compound.

Comparative Reactivity with Halogenated Analogs

The reactivity of the halogen atom in this compound during metal-catalyzed cross-coupling reactions is significantly influenced by the nature of the carbon-halogen (C-X) bond. The reactivity of aryl halides in these reactions, particularly in the often rate-determining oxidative addition step, generally follows the trend: I > Br > Cl > F. nih.gov

This trend is directly correlated with the bond dissociation energy (BDE) of the C-X bond. byjus.comnih.gov The C-I bond is the weakest, making it the most susceptible to cleavage by the palladium catalyst, while the C-Cl bond is considerably stronger and thus less reactive. nih.govtestbook.com Consequently, reactions involving this compound typically require more robust catalytic systems (e.g., specialized phosphine ligands) or more forcing reaction conditions compared to its bromo- or iodo-naphthalene analogs. nih.gov This difference in reactivity allows for selective, sequential cross-coupling reactions on molecules bearing multiple different halogens. nih.gov

| Bond | Bond Dissociation Enthalpy (kJ/mol) | Relative Reactivity |

|---|---|---|

| C-F (in CH₃F) | 452 | Lowest |

| C-Cl (in CH₃Cl) | 351 | Low |

| C-Br (in CH₃Br) | 293 | Moderate |

| C-I (in CH₃I) | 234 | Highest |

Data represents bond dissociation enthalpies for methyl halides as a general reference for the C-X bond strength trend. testbook.com The trend is applicable to aryl halides as well. byjus.com

Pharmacological Research and Biological Activities of 4 Chloronaphthalen 1 Yl Hydrazine Derivatives

Antimicrobial Efficacy Investigations

The core of the research on (4-chloronaphthalen-1-yl)hydrazine derivatives lies in their antimicrobial properties. These compounds have been systematically evaluated against a range of bacteria and fungi, revealing a promising spectrum of activity that warrants further investigation for the development of new anti-infective therapies.

Antibacterial Spectrum and Potency against Various Strains (e.g., E. coli, S. aureus, P. aeruginosa)

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Research has shown that these compounds can be effective against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.netresearchgate.net

For instance, studies on naphthalimide hydrazide derivatives have shown potent activity against carbapenem-resistant Acinetobacter baumannii, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 μg/mL. nih.gov Specifically, derivatives with electron-withdrawing groups like fluorine, chlorine, and bromine at certain positions on the phenyl hydrazine (B178648) moiety exhibited strong antibacterial effects. nih.gov In contrast, the introduction of electron-donating groups such as methyl and methoxy (B1213986) tended to reduce the antibacterial activity. nih.gov

Another study on naphthalenylmethylene hydrazine derivatives highlighted their significant antibacterial effects, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. dergipark.org.tr Certain derivatives in this series demonstrated MIC values as low as 6.25 µg/mL against MRSA strains. dergipark.org.tr

The broad-spectrum potential of hydrazine derivatives is a recurring theme in the literature, with various studies confirming their activity against a panel of bacterial pathogens. researchgate.netnih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Naphthalimide Hydrazide (with F, Cl, Br) | Carbapenem-resistant A. baumannii | 0.5 - 1 | nih.gov |

| Naphthalimide Hydrazide (with methyl, methoxy) | Carbapenem-resistant A. baumannii | 4 | nih.gov |

| 1-(3-chlorophenyl)-2-((6-methoxynaphthalen-2-yl)methylene)hydrazine | MRSA | 6.25 | dergipark.org.tr |

| 1-(2,4-dimethylphenyl)-2-((6-methoxynaphthalen-2-yl)methylene)hydrazine | MRSA | 6.25 | dergipark.org.tr |

Antifungal Activities against Yeast-Like Fungi (e.g., C. albicans)

In addition to their antibacterial properties, derivatives of this compound have shown promising antifungal activity, particularly against the opportunistic yeast-like fungus Candida albicans. researchgate.netnih.gov This is significant given the rising incidence of fungal infections and the emergence of drug-resistant strains. nih.gov

A study focusing on hydrazine-based compounds identified a derivative, designated as Hyd.Cl, which exhibited significant antifungal activity against a wild-type strain of C. albicans. nih.gov Importantly, this compound was also effective against drug-resistant clinical isolates of C. albicans. nih.gov The research highlighted that these hydrazine-based compounds could induce fungicidal activity and reduce biofilm formation, a key virulence factor for C. albicans. nih.govnih.gov

However, it is noteworthy that not all naphthalene-hydrazine derivatives exhibit antifungal effects. One study comparing indole-hydrazine and naphthalene-hydrazine derivatives found that while the indole (B1671886) counterparts showed acceptable antifungal activities, the tested naphthalene (B1677914) derivatives did not. dergipark.org.tr This suggests that the specific structural features of the derivative are crucial for its antifungal potential.

Table 2: Antifungal Activity of a this compound Derivative

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Hyd.Cl | Candida albicans (wild-type) | Significant antifungal activity | nih.gov |

| Hyd.Cl | Candida albicans (drug-resistant) | Effective | nih.gov |

Structure-Activity Relationships (SAR) in Antimicrobial Derivatives

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for designing more potent and selective drugs. For this compound derivatives, several structural elements have been identified as key modulators of their antimicrobial activity. nih.govdergipark.org.trnih.gov

The chlorine atom, a common substituent in many biologically active compounds, plays a significant role in the antimicrobial profile of this compound derivatives. researchgate.net Its presence can substantially influence the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes. researchgate.net

The introduction of hydroxyl (-OH) and methoxy (-OCH3) groups into the structure of this compound derivatives has been shown to modulate their antimicrobial activity. nih.govnih.gov Generally, these electron-donating groups have been observed to reduce antibacterial activity in some series of compounds. nih.gov For instance, naphthalimide hydrazide derivatives with methoxy groups on the phenyl hydrazine component showed a decrease in their potency against carbapenem-resistant A. baumannii. nih.gov

The presence of a carboxamido (-CONH-) moiety can also impact the antimicrobial properties of these derivatives. This functional group can participate in hydrogen bonding, which is often crucial for the interaction of a drug molecule with its target enzyme or receptor. The synthesis of various hydrazide-hydrazones, which inherently contain this linkage, has been a common strategy in the development of new antimicrobial agents. mdpi.comnih.gov

Anticancer and Cytotoxic Potential

Hydrazine and naphthalene moieties are recognized pharmacophores that contribute to the antitumor activity of various compounds. nih.govnih.gov The combination of these structural features in this compound derivatives suggests a promising avenue for the development of new anticancer agents. Research into related structures, such as hydrazones and naphthalene derivatives, provides a foundation for understanding their potential in oncology. nih.govnih.govmdpi.com

While direct in vitro cytotoxicity data for this compound on colorectal cancer cells is not extensively documented in the provided search results, the broader classes of hydrazine and naphthalene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. mdpi.comnih.gov For instance, novel N-acyl hydrazone derivatives have been shown to possess cytotoxic activity against breast (MCF-7) and prostate (PC-3) cancer cell lines, with IC50 values indicating their potential as antiproliferative agents. nih.gov

Studies on fluorinated quaternary ammonium (B1175870) salts have also been conducted on colorectal cancer (CRC) cell lines, highlighting the interest in targeting this type of cancer. nih.gov Furthermore, natural marine products containing various chemical structures have demonstrated anti-colorectal cancer activity in vitro. nih.gov The anticancer activity of quinoline (B57606) derivatives, which share a bicyclic aromatic system with naphthalene, has been documented against a range of cancers, including those of the colon. mdpi.com These findings support the rationale for investigating the specific cytotoxicity of this compound derivatives against colorectal and other cancer cell lines.

Table 1: Examples of In Vitro Cytotoxicity of Related Hydrazone and Naphthalene Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

| N-Acyl Hydrazones | MCF-7 (Breast), PC-3 (Prostate) | Cytotoxic activity with IC50 values ranging from 7.52 ± 0.32 to 510.19 ± 2.88 μM | nih.gov |

| Quinoline-Hydrazide Derivatives | SH-SY5Y (Neuroblastoma), Kelly (Neuroblastoma), MDA-MB-231 (Breast), MCF-7 (Breast) | Greater cytotoxic effect on neuroblastoma cells compared to breast cancer cell lines | mdpi.com |

| 4-Aryl-1,4-Dihydropyridines | HeLa (Cervical), MCF-7 (Breast) | Reduction in cell viability with IC50 values in the low micromolar range for specific derivatives | mdpi.com |

This table presents data for structurally related compounds to infer the potential activity of this compound derivatives.

The mechanisms underlying the anticancer activity of hydrazine derivatives often involve the induction of programmed cell death, or apoptosis. nih.gov Some hydrazone-containing compounds selectively induce apoptosis in cancer cells. nih.gov The process of paraptosis, a non-caspase-dependent form of programmed cell death characterized by extensive cytoplasmic vacuolization and swelling of the endoplasmic reticulum and/or mitochondria, has also been identified as a mechanism of action for certain novel compounds. nih.gov

Research into related compounds suggests that this compound derivatives could potentially exert their anticancer effects through similar pathways. For example, some quinoline-based hybrids are known to activate the mitochondrial apoptosis pathway. mdpi.com This pathway is a critical route for apoptosis and involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspases, the key executioners of apoptosis. The study of novel anthraquinone (B42736) compounds has also shed light on the induction of paraptosis-like cell death, which could be a valuable strategy for killing cancer cells that have developed resistance to apoptosis. nih.gov

The structural features of this compound derivatives make them attractive candidates for lead compound development in cancer therapy. mdpi.com The naphthalene scaffold is a versatile platform in medicinal chemistry, known to produce compounds with a wide array of biological activities. nih.gov By modifying the core structure of this compound, it is possible to synthesize a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

The identification of symmetric 1,4-dihydropyridines as being more cytotoxic to certain cancer cells than their asymmetric counterparts suggests that structural symmetry may play a crucial role in anticancer activity. mdpi.com This principle could be applied to the design of novel this compound derivatives. The goal is to develop compounds that can serve as novel leads for the discovery of more effective and selective anticancer drugs. mdpi.com

Other Emerging Biological Activities and Therapeutic Applications

Beyond their potential in cancer treatment, derivatives of this compound are being investigated for other therapeutic applications, particularly in the modulation of inflammatory processes.

G-protein coupled receptor 84 (GPR84) is an orphan receptor that is primarily expressed in immune cells and is upregulated during pro-inflammatory conditions. nih.gov This makes it a potential therapeutic target for inflammatory diseases. nih.gov A derivative containing the 4-chloronaphthalen-1-yl moiety, specifically DL-175 (3-(2-((4-chloronaphthalen-1-yl)oxy)ethyl)pyridine 1-oxide), has been identified as a GPR84 agonist. nih.gov

Interestingly, DL-175 exhibits biased signaling. nih.govnih.gov While it shows comparable potency and efficacy to other agonists in inhibiting cAMP accumulation (a G-protein-mediated pathway), it is ineffective in recruiting β-arrestin, indicating a preference for G-protein signaling. nih.gov This biased agonism is a significant finding, as it suggests the possibility of developing drugs that selectively activate specific signaling pathways downstream of the receptor, potentially leading to more targeted therapeutic effects with fewer side effects. nih.gov Studies have shown that this signaling bias can influence receptor internalization and downstream kinase phosphorylation. nih.gov

Table 2: GPR84 Signaling Profile of a (4-Chloronaphthalen-1-yl)oxy Derivative

| Compound | Target | Signaling Pathway | Observed Activity | Reference |

| DL-175 | GPR84 | G-protein signaling (cAMP inhibition) | Potent agonist | nih.gov |

| DL-175 | GPR84 | β-arrestin recruitment | Ineffective | nih.gov |

The hydrazone functional group and the naphthalene nucleus are both associated with anti-inflammatory activity. nih.govekb.eg Hydrazones and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects. nih.gov Similarly, naphthalene derivatives are utilized in the treatment of inflammatory diseases. ekb.eg

Given that both core components of this compound possess anti-inflammatory potential, it is plausible that their derivatives would also exhibit such properties. Research on related compounds has shown that they can inhibit key inflammatory mediators. ekb.eg For example, certain naphthalene-pyrimidine hybrids have demonstrated potent anti-inflammatory activity. ekb.eg The synthesis of derivatives of existing non-steroidal anti-inflammatory drugs (NSAIDs) incorporating a hydrazine moiety has also been explored as a strategy to develop new anti-inflammatory agents with potentially improved profiles. uobaghdad.edu.iq This collective evidence strongly suggests that this compound derivatives are a promising class of compounds for the development of novel anti-inflammatory therapies.

Antimalarial Activity of Indole and Other Derivatives

There is no available research on the antimalarial activity of indole or any other derivatives of this compound.

Enzyme Inhibition Studies by Derivatives

No studies on the enzyme inhibition properties of derivatives of this compound have been found in the public domain.

Interference with Cellular Signaling Pathways

Information regarding the interference of this compound derivatives with cellular signaling pathways is not available in the current body of scientific literature.

Table of Compound Names Mentioned

Since no derivatives of this compound with documented pharmacological activity were found, a table of such compounds cannot be generated.

Advanced Analytical and Spectroscopic Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. ethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-Chloronaphthalen-1-yl)hydrazine, both ¹H and ¹³C NMR are essential for mapping the complex aromatic structure and identifying the hydrazine (B178648) moiety.

Proton NMR (¹H NMR) analysis of this compound is used to identify the chemical shifts and coupling patterns of its hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the protons of the naphthalene (B1677914) ring system and the hydrazine group.

The aromatic region of the spectrum is predicted to be the most complex, displaying signals for the six protons on the substituted naphthalene core. These protons would likely appear as a series of multiplets due to spin-spin coupling with their neighbors. The exact chemical shifts (δ) are influenced by the electronic effects of the chlorine atom and the hydrazine group. Based on analogous aromatic hydrazines, these signals are typically observed in the range of δ 7.0–8.5 ppm. rsc.org

The protons of the hydrazine group (-NH-NH₂) are also characteristic. The -NH proton and the -NH₂ protons would give rise to signals that can be broad and their chemical shift may vary depending on the solvent, concentration, and temperature. These protons are exchangeable with deuterium, a feature that can be confirmed by adding D₂O to the NMR sample, which would cause their signals to disappear.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (6H) | 7.0 - 8.5 | Multiplets (m) | Complex splitting patterns due to coupling between adjacent protons on the naphthalene ring. |

| Hydrazine Protons (NH, NH₂) | Variable (e.g., 3.5 - 6.0) | Broad Singlets (br s) | Chemical shift is solvent and concentration dependent; signals disappear upon D₂O exchange. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to display ten distinct signals for the ten carbon atoms of the naphthalene ring, as they are in unique chemical environments.

The carbon atoms directly bonded to the chlorine (C-Cl) and the hydrazine (C-NHNH₂) groups will have their chemical shifts significantly influenced by the electronegativity of these substituents. The C-Cl signal is expected to be found around δ 120-135 ppm, while the C-NHNH₂ signal may appear in the δ 140-150 ppm range. The remaining eight carbon atoms of the naphthalene ring would resonate at chemical shifts typical for aromatic carbons, generally between δ 110 and 140 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | 120 - 135 |

| Aromatic C-N | 140 - 150 |

| Other Aromatic C | 110 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgpressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Key expected absorptions include:

N-H Stretching: The hydrazine moiety will produce characteristic N-H stretching vibrations, typically appearing as one or two sharp to medium bands in the 3300–3500 cm⁻¹ region. pressbooks.pub

Aromatic C-H Stretching: The C-H bonds of the naphthalene ring will show stretching absorptions just above 3000 cm⁻¹, typically in the 3000–3100 cm⁻¹ range. libretexts.orglumenlearning.com

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the naphthalene system will result in several sharp, medium-intensity bands in the 1400–1600 cm⁻¹ region. libretexts.orglumenlearning.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250–1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond will produce a strong absorption in the fingerprint region, typically between 700 and 850 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydrazine) | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium, Sharp |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Cl | Stretch | 700 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₉ClN₂), the molecular ion peak [M]⁺ would be a key feature in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule. The fragmentation of the molecular ion can provide further structural confirmation, with potential losses of N₂H₃, Cl, or HCl being common fragmentation pathways for such compounds. raco.cat

Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS) is a sophisticated technique used to monitor chemical reactions in real-time. By continuously introducing the reaction mixture into the mass spectrometer, researchers can track the appearance of intermediates, products, and the consumption of reactants. This method could be applied to study the reactivity of this compound in reactions such as Fischer indole (B1671886) synthesis or condensation reactions, providing crucial data for elucidating reaction mechanisms.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a synthesized compound and confirm its identity. An LC-MS analysis of a this compound sample would involve separating the compound from any impurities or starting materials on an LC column. The eluent is then directed into the mass spectrometer, which provides the mass spectrum of the pure compound, confirming its molecular weight and, by extension, its identity. nih.govnih.gov Derivatization is sometimes employed to improve the ionization efficiency and detection sensitivity of hydrazine compounds in LC-MS analysis. nih.gov

Chromatographic Techniques for Purity Assessment and Separation in Synthetic Research

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture and assessing the purity of the final product. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely utilized.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For hydrazine derivatives, which can be highly polar, reversed-phase HPLC is a common and powerful analytical method. helixchrom.com However, the analysis of hydrazine compounds often requires derivatization to enhance their retention on nonpolar stationary phases (like C18) and improve their detectability. rasayanjournal.co.inscribd.com

In a typical research setting, this compound would be reacted with an aldehyde, such as 2-hydroxy-1-naphthaldehyde or salicylaldehyde, to form a stable hydrazone. rasayanjournal.co.ingoogle.com This derivative is more hydrophobic and possesses a stronger chromophore, making it well-suited for reversed-phase HPLC analysis with UV-Vis detection. scribd.com The method allows for the separation of the target compound from starting materials, by-products, and other impurities, providing a quantitative measure of its purity.

A generalized HPLC method for a derivatized naphthalenyl hydrazine would involve an isocratic or gradient elution on a C18 column. rasayanjournal.co.inscribd.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic solvent like methanol or acetonitrile. rasayanjournal.co.ingoogle.com Detection is performed at a wavelength where the hydrazone derivative exhibits maximum absorbance, for instance, around 360 nm to 406 nm. rasayanjournal.co.ingoogle.com

Table 1: Typical HPLC Parameters for the Analysis of Derivatized Hydrazine Compounds

| Parameter | Typical Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm) | Provides a nonpolar stationary phase for effective separation of moderately polar aromatic compounds. rasayanjournal.co.in |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer | The organic/aqueous ratio is optimized to achieve adequate retention and resolution. rasayanjournal.co.ingoogle.com |

| Detection | UV-Vis or Diode-Array Detector (DAD) at 360-410 nm | Derivatization creates a chromophore that absorbs strongly in this UV range for high sensitivity. rasayanjournal.co.ingoogle.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns to ensure efficient separation. rasayanjournal.co.in |

| Derivatizing Agent | Salicylaldehyde or 2-Hydroxy-1-Naphthaldehyde | Reacts with the hydrazine to form a stable, UV-active hydrazone, improving chromatographic behavior. rasayanjournal.co.ingoogle.com |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of a chemical reaction and assessing the purity of a compound. libretexts.orgmit.edu In the synthesis of this compound, TLC would be used to track the conversion of starting materials to the final product.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically polar silica gel. mit.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). Capillary action draws the solvent up the plate, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. More polar compounds interact more strongly with the silica gel and travel shorter distances, resulting in lower Retention Factor (Rf) values. mit.edu

For a compound like this compound, which has moderate polarity due to the naphthalene ring and the hydrazine group, a common mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). The spots are typically visualized under a UV lamp, as the naphthalene ring is UV-active.

Table 2: Common TLC Solvent Systems for Aromatic Compounds

| Solvent System (Mobile Phase) | Composition (by volume) | Polarity | Typical Application |

| Hexane : Ethyl Acetate | 9:1 to 1:1 | Low-Medium | Separating compounds of low to moderate polarity. mit.edu |

| Toluene : Ethyl Acetate | 9:1 to 1:1 | Low-Medium | Good for aromatic compounds, offering different selectivity. |

| Chloroform : Methanol | 99:1 to 9:1 | Medium-High | Effective for separating more polar compounds. |

| Dichloromethane : Methanol | 99:1 to 9:1 | Medium-High | An alternative to chloroform-based systems. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It is a fundamental method for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared to the percentages calculated from the proposed molecular formula. For the results to be considered valid, the experimental values should typically be within ±0.4% of the theoretical values.

For this compound, the molecular formula is C₁₀H₉ClN₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This calculated data serves as the benchmark against which the purity and identity of a synthesized batch are verified.

Table 3: Elemental Analysis Data for this compound

Molecular Formula: C₁₀H₉ClN₂ Molecular Weight: 192.65 g/mol

Computational Chemistry and Molecular Modeling Studies of 4 Chloronaphthalen 1 Yl Hydrazine and Its Interactions

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Regioselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied tool for predicting the properties of molecules, including their geometry, electronic distribution, and reactivity.

Electronic Structure: DFT calculations can determine the optimized molecular geometry of (4-Chloronaphthalen-1-yl)hydrazine, providing precise bond lengths, bond angles, and dihedral angles. From the electronic structure, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. The MEP map, for instance, would reveal the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The hydrazine (B178648) moiety is expected to be an electron-rich region, while the chloro-substituted naphthalene (B1677914) ring will exhibit a more complex electronic landscape.

Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, DFT can be used to calculate this gap, providing insights into its kinetic stability. Furthermore, reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies, offering a quantitative measure of its reactive nature. Studies on other arylhydrazines have utilized DFT to understand their N-N bond dissociation enthalpies, a key factor in their reactivity. nih.gov

Regioselectivity: In reactions where this compound can react at multiple sites, DFT can predict the most likely position of reaction. By calculating the energies of possible intermediates and transition states for different reaction pathways, the regioselectivity can be determined. For example, in electrophilic substitution reactions on the naphthalene ring, DFT can predict whether the substitution is more likely to occur at the ortho, meta, or para positions relative to the existing substituents. Similarly, for reactions involving the hydrazine group, DFT can distinguish between reactivity at the different nitrogen atoms.

| Calculated Property (Illustrative) | Description | Potential Insight for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Mulliken Atomic Charges | Provides the charge distribution over the atoms. | Helps in understanding the polarity of bonds and reactive sites. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the time evolution of a system, MD can provide detailed information about conformational changes and intermolecular interactions.

Conformational Analysis: this compound possesses conformational flexibility, particularly around the C-N and N-N single bonds. MD simulations can explore the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them. This is crucial for understanding its three-dimensional structure in different environments, such as in solution or when bound to a biological target. Studies on the microhydration of naphthalene have shown that even at low temperatures, there is active mobility of interacting molecules on the surface, a phenomenon that MD simulations can capture. nih.gov

Ligand-Target Interactions: If this compound is being investigated as a potential ligand for a biological target, such as an enzyme or receptor, MD simulations can be used to study the dynamics of the ligand-protein complex. These simulations can reveal the stability of the binding pose predicted by molecular docking, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the role of solvent molecules in the binding process. Research on other hydrazine derivatives has utilized MD simulations to confirm the stability of docked ligands within the active sites of proteins.

| Simulation Parameter (Illustrative) | Description | Potential Insight for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses the stability of the molecule's conformation or a ligand-protein complex over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible and rigid regions within the molecule or protein. |

| Radius of Gyration (Rg) | Indicates the compactness of a structure. | Provides information on the overall shape and folding of the molecule or protein. |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed over time. | Quantifies the strength and persistence of key interactions in a ligand-protein complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structures of a series of compounds to their biological activities. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., enzyme inhibition, toxicity) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity.

While no specific QSAR studies on this compound are readily available, a QSAR database entry for the related compound 1,4-dichloronaphthalene (B155283) exists, which includes data on its biotransformation half-life in fish. qsardb.org This highlights the potential for using QSAR to predict the environmental fate and toxicological properties of chlorinated naphthalene derivatives.

| QSAR Descriptor Type (Illustrative) | Examples | Information Encoded |

| Constitutional Descriptors | Molecular weight, number of atoms, number of rings. | Basic molecular composition. |

| Topological Descriptors | Wiener index, Kier & Hall connectivity indices. | Atomic connectivity and branching. |

| Geometrical Descriptors | Molecular surface area, molecular volume. | Three-dimensional shape and size. |

| Electronic Descriptors | Dipole moment, polarizability, HOMO/LUMO energies. | Electronic properties and reactivity. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient). | Lipophilicity and membrane permeability. |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein.

In the context of this compound, molecular docking could be employed to screen for potential biological targets or to understand its binding mechanism to a known target. The process involves generating a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity.

Successful docking studies have been performed on various hydrazine derivatives to identify novel inhibitors for different enzymes. researchgate.netasianpubs.orgresearchgate.netnih.gov These studies typically reveal key interactions, such as hydrogen bonds between the hydrazine moiety and amino acid residues in the active site, as well as hydrophobic interactions involving the aromatic rings. For this compound, the naphthalene ring would likely engage in π-π stacking or hydrophobic interactions, while the hydrazine group could act as a hydrogen bond donor and acceptor. The chlorine atom could also participate in halogen bonding.

| Docking Output (Illustrative) | Description | Potential Insight for this compound |

| Binding Affinity (Score) | An estimation of the strength of the ligand-protein interaction. | Predicts how well the compound might bind to a target protein. |

| Binding Pose | The predicted 3D orientation of the ligand in the binding site. | Shows the specific geometry of the interaction. |

| Intermolecular Interactions | Identification of hydrogen bonds, hydrophobic contacts, etc. | Elucidates the key forces driving the binding. |

| Interacting Residues | The amino acids in the protein that are in close contact with the ligand. | Highlights the critical components of the binding site for recognition. |

Q & A

Q. What experimental strategies are effective in characterizing the reactivity of this compound with carbonyl compounds?

- Methodological Answer : Conduct kinetic studies using in-situ FTIR to track hydrazone formation. Optimize reaction conditions (pH, solvent polarity) via Design Expert’s response surface methodology (RSM), with variables like temperature (25–80°C) and molar ratios. Validate models using ANOVA to ensure statistical significance .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction pathways for this compound derivatives?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., Gaussian 16) to map potential energy surfaces for competing pathways (e.g., cyclization vs. nucleophilic substitution). Compare theoretical activation energies with experimental kinetic data. Discrepancies may arise from solvent effects, which can be modeled using polarizable continuum models (PCMs).

Q. What methodologies enable the integration of this compound into fluorescent probes for in vivo imaging?

- Methodological Answer : Modify the naphthalene core via Suzuki-Miyaura coupling to attach boron-dipyrromethene (BODIPY) fluorophores. Assess photophysical properties (quantum yield, Stokes shift) in PBS and serum. For in vivo validation, use murine models with near-infrared imaging (e.g., IVIS Spectrum) to track biodistribution. CSIR-IICT’s work on "bright and black dyes" highlights protocols for minimizing background noise in imaging .

Q. How can researchers validate conflicting data on the cytotoxicity of this compound derivatives in cancer cell lines?

- Methodological Answer : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) using standardized MTT protocols. Control for variables like serum concentration and incubation time. Apply Mendelian randomization-inspired approaches: perform primary analysis (single lab) followed by replicated analysis (independent labs) to isolate batch effects . Use hierarchical clustering to identify outlier datasets.

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Methodological Tools and Data Analysis

Q. Which statistical approaches are optimal for optimizing synthetic yields of this compound?

- Methodological Answer : Use Box-Behnken design in Design Expert to evaluate factors like reaction time, temperature, and catalyst loading. Generate 3D response surfaces to identify maxima. Validate predictions with triplicate runs, calculating %RSD for reproducibility.

Q. How can researchers address discrepancies in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Re-record NMR spectra at higher field strengths (600 MHz+) to resolve splitting. Compare with simulated spectra (e.g., ACD/Labs) to assign signals. For ambiguous cases, use 2D NMR (COSY, HSQC) to confirm connectivity.

Tables for Quick Reference

| Parameter | Recommended Method | Key Instrumentation |

|---|---|---|

| Purity Analysis | Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) | Agilent 1260 Infinity II |

| Thermal Stability | TGA (10°C/min, N atmosphere) | PerkinElmer Pyris 1 |

| Reaction Optimization | Box-Behnken RSM with ANOVA | Design Expert 13 |

| Fluorescence Quantification | Quantum yield calculation (integrating sphere) | Horiba Fluorolog-3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.